Scientific Field: Endocrinology and Metabolism
Summary of Application: Ospemifene, a Selective Estrogen Receptor Modulator (SERM), has been studied for its effects on bone metabolism and bone mineral parameters in postmenopausal women reporting Vulvar and Vaginal Atrophy (VVA).
Methods of Application: Postmenopausal women reporting VVA symptoms were treated with Ospemifene (60 mg/day) and their bone health profile was compared with a control group over 12 months.
Results: In the control group, Bone Mineral Density (BMD) and T-score statistically decreased at the femoral neck, total femur, and lumbar spine. In the Ospemifene group, BMD decreased significantly at the femoral neck but tended to remain stable at the total femur and lumbar spine.
Scientific Field: Gynecology
Summary of Application: Ospemifene is the first non-estrogen treatment approved for moderate to severe dyspareunia in women with menopause-related vulvar and vaginal atrophy.
Methods of Application: The drug is administered orally.
Scientific Field: Pharmacology
Summary of Application: The effects of Ospemifene on cytochrome P450 (CYP)-mediated drug metabolism have been investigated.
Methods of Application: Ospemifene was tested for possible effects on CYP enzyme activity in human liver microsomes and in isolated human hepatocytes.
Scientific Field: Neurology
Summary of Application: Ospemifene has been studied for its neuroprotective properties in primary neocortical cell cultures subjected to hypoxia and/or ischemia.
Methods of Application: Posttreatment with ospemifene was tested in primary neocortical cell cultures subjected to 18 hours of hypoxia and/or ischemia followed by 6 hours of reoxygenation.
Results: Ospemifene partially reverses hypoxia- and ischemia-induced changes in LDH release, the degree of neurodegeneration, and metabolic activity. The compound decreases caspase-3 overactivity during hypoxia and enhances mitochondrial membrane potential during ischemia.
Summary of Application: Ospemifene is used in the treatment of severe symptomatic vulvar and vaginal atrophy.
Methods of Application: Ospemifene is administered orally.
Results: Ospemifene demonstrated efficacy in vaginal dryness and dyspareunia, regenerating vaginal cells, improving lubrication, and reducing pain during sexual intercourse.
Ospemifene is an oral medication classified as a selective estrogen receptor modulator. It is primarily indicated for the treatment of dyspareunia, which is pain during sexual intercourse, particularly in post-menopausal women. Ospemifene acts similarly to estrogen on the vaginal epithelium, promoting vaginal wall thickness and reducing pain associated with vulvar and vaginal atrophy, a common condition following menopause. Approved by the U.S. Food and Drug Administration in February 2013, ospemifene is marketed under the trade names Osphena and Senshio .
Ospemifene acts as a SERM, meaning it has tissue-selective effects on estrogen receptors. In the vaginal tissue, Ospemifene binds to estrogen receptors, stimulating the growth and maturation of vaginal epithelial cells []. This thickening of the vaginal lining improves lubrication and elasticity, alleviating dryness and pain during intercourse.
In contrast, Ospemifene acts as an antagonist to estrogen receptors in breast tissue, potentially reducing the risk of estrogen-sensitive breast cancers [].
The chemical formula for ospemifene is C₂₄H₂₃ClO₂, with a molar mass of approximately 378.89 g/mol. Ospemifene undergoes hepatic metabolism primarily through cytochrome P450 enzymes, particularly CYP3A4, CYP2C9, CYP2C19, and CYP2B6. The major metabolite formed is 4-hydroxyospemifene, accounting for about 25% of the parent compound's biotransformation. Other metabolites include 4′-hydroxyospemifene and various carboxylated forms .
Ospemifene exhibits a dual action as an estrogen agonist and antagonist. It binds to estrogen receptors (ERα and ERβ) with lower affinity than estradiol but still promotes beneficial effects on vaginal tissue. Studies have shown that ospemifene increases vaginal epithelial thickness and reduces symptoms of dyspareunia by enhancing the structural integrity of vaginal tissue . Its unique mechanism allows it to act as an antagonist in breast tissue, potentially offering protective effects against estrogen-driven cancers .
The synthesis of ospemifene involves several steps typical of triphenylethylene derivatives. The general approach includes:
The detailed synthetic route is complex and typically requires multiple purification steps to ensure high yield and purity of the final product .
Ospemifene's primary application is in treating dyspareunia associated with vulvar and vaginal atrophy due to menopause. Clinical trials have demonstrated its efficacy in improving vaginal tissue health and reducing pain during intercourse. Additionally, its potential use in other estrogen-related conditions is under investigation, although it is not currently approved for these indications .
Ospemifene has several notable drug interactions due to its metabolism through cytochrome P450 enzymes:
Adverse effects include hot flashes, vaginal discharge, muscle spasms, and an increased risk of thromboembolic events .
Ospemifene belongs to the triphenylethylene class of compounds, which includes other selective estrogen receptor modulators such as tamoxifen and toremifene. Below is a comparison highlighting its uniqueness:
Compound | Class | Primary Use | Unique Features |
---|---|---|---|
Ospemifene | Selective Estrogen Receptor Modulator | Treatment of dyspareunia | Acts as both an agonist and antagonist; specific for vaginal tissue |
Tamoxifen | Selective Estrogen Receptor Modulator | Breast cancer treatment | Primarily an antagonist in breast tissue; used for prevention |
Toremifene | Selective Estrogen Receptor Modulator | Breast cancer treatment | Similar structure to ospemifene; also has anti-estrogenic properties |
Ospemifene's unique action on vaginal epithelium distinguishes it from other selective estrogen receptor modulators that primarily target breast tissue or systemic effects .
High-Performance Liquid Chromatography represents the primary analytical technique for ospemifene characterization, offering robust and reliable methods for purity assessment, impurity profiling, and quantitative analysis [1] [2]. Multiple validated protocols have been developed utilizing different chromatographic conditions to ensure comprehensive analytical coverage.
The most extensively validated method employs an Agilent Eclipse XDB-Phenyl column (4.6×75 millimeters, 3.5 micrometers particle size) with a mobile phase composition of methanol and 20 millimolar ammonium formate buffer in a 90:10 volume ratio [3]. This method operates at a flow rate of 0.9 milliliters per minute under ambient temperature conditions, demonstrating excellent reproducibility with correlation coefficients exceeding 0.999 across the concentration range of 5.02 to 3025 nanograms per milliliter [3].
Alternative protocols utilize octadecylsilane bonded silica gel columns with gradient elution systems [4]. These methods employ phosphoric acid to regulate water pH to 2.5, functioning as mobile phase A, while methanol-acetonitrile serves as mobile phase B for gradient elution [4]. The flow rate ranges from 0.8 to 1.2 milliliters per minute, with column temperatures maintained between 32 and 37 degrees Celsius [4]. Ultraviolet detection systems effectively monitor ospemifene and related substances throughout the analytical process [4].
A simplified isocratic method has been developed using an Agilent column (4.6×150 millimeters, 5 micrometers) with water:acetonitrile mobile phase composition at 40:60 volume ratio [1]. This protocol operates at 0.7 milliliters per minute flow rate with detection at 274 nanometers wavelength, achieving a retention time of 2.425 minutes with theoretical plates of 4146 and tailing factor of 1.2 [1]. The method demonstrates 99.56 percent purity determination capability for pharmaceutical dosage forms [1].
Method Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
---|---|---|---|
Column Type | Agilent Eclipse XDB-Phenyl 4.6×75mm, 3.5μm | Octadecylsilane bonded silica gel | Agilent column 4.6×150mm, 5μ |
Mobile Phase | Methanol:20mM ammonium formate (90:10) | Phosphoric acid (pH 2.5), methanol-acetonitrile | Water:acetonitrile (40:60) |
Flow Rate (mL/min) | 0.9 | 0.8-1.2 | 0.7 |
Column Temperature | Ambient | 32-37°C | Ambient |
Detection Wavelength | UV/MS detection | UV detector | 274 nm |
Retention Time | Variable | Variable | 2.425 min |
The optimization of chromatographic conditions requires careful consideration of multiple parameters including column selection, mobile phase composition, temperature control, and detection systems [4] [1] [3]. Method development involves systematic evaluation of these parameters to achieve optimal separation efficiency while maintaining system suitability requirements such as theoretical plate count exceeding 2000 and tailing factors below 2.0 [1].
Liquid Chromatography-Tandem Mass Spectrometry provides the most sensitive and specific analytical approach for ospemifene quantification, particularly in biological matrices [3]. This technique combines the separation power of liquid chromatography with the selectivity and sensitivity of tandem mass spectrometry, enabling precise quantification at nanogram per milliliter concentrations [3].
The validated method utilizes an Agilent Eclipse XDB-Phenyl column (4.6×75 millimeters, 3.5 micrometers) with methanol and 20 millimolar ammonium formate buffer mobile phase (90:10 volume ratio) at 0.9 milliliters per minute flow rate [3]. The API-4500 mass spectrometer operates under multiple reaction monitoring mode, providing exceptional selectivity through specific precursor to product ion transitions [3].
Sample preparation involves solid-phase extraction using Phenomenex Strata X-33 micrometer polymeric sorbent cartridges (30 milligrams per 1 milliliter) [3]. This extraction protocol efficiently removes matrix components while maintaining high recovery rates for ospemifene. Ospemifene-d4 serves as the internal standard, compensating for potential matrix effects and ensuring accurate quantification [3] [5].
The method demonstrates linear response across the concentration range of 5.02 to 3025 nanograms per milliliter with correlation coefficients of 0.999 [3]. Precision and accuracy studies confirm coefficient of variation values below 15 percent at all quality control levels, meeting regulatory requirements for bioanalytical method validation [3]. The lower limit of quantification at 5.02 nanograms per milliliter enables pharmacokinetic studies in human subjects following oral administration of ospemifene tablets [3].
Analytical Parameter | Specification | Achieved Performance |
---|---|---|
Calibration Range | 5.02-3025 ng/mL | Linear response (r² = 0.999) |
Precision (CV) | ≤15% | <15% at all QC levels |
Accuracy | 85-115% | Within acceptable range |
Internal Standard | Ospemifene-d4 | Stable isotope labeled |
Extraction Recovery | >80% | Consistent across range |
Matrix Effects | ≤15% variation | Minimal interference |
Ionization occurs through electrospray ionization in positive mode, generating protonated molecular ions that fragment predictably under collision-induced dissociation conditions [3]. The mass spectrometer parameters require optimization for maximum sensitivity while maintaining specificity, including source temperature, gas flows, and collision energies [3].
Matrix effect evaluation demonstrates minimal ion suppression or enhancement when using the optimized sample preparation protocol [3]. The solid-phase extraction procedure effectively removes phospholipids and proteins that could interfere with ionization efficiency [3]. Carryover studies confirm negligible contamination between consecutive injections, ensuring accurate quantification of low-concentration samples [3].
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of ospemifene through detailed analysis of molecular connectivity and electronic environments [6] [7] [8]. This technique generates unique spectral fingerprints that enable unambiguous identification and structural confirmation of the compound and its related substances.
Proton Nuclear Magnetic Resonance (¹H NMR) analysis reveals characteristic chemical shift patterns corresponding to the various hydrogen environments within the ospemifene molecule [7] [8]. The aromatic protons from the diphenyl and phenoxy groups appear in the downfield region between 7.0 and 8.0 parts per million, while the aliphatic protons from the ethanol and chlorobutyl chains resonate in the upfield region [7] [8]. Integration patterns provide quantitative information about the number of protons in each environment, confirming molecular structure and purity [8].
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers complementary structural information through analysis of the carbon framework [6] [8]. The spectrum displays distinct signals for aromatic carbons, aliphatic carbons, and the characteristic chlorine-bearing carbon atoms [6]. Broadband decoupling techniques eliminate carbon-proton coupling, producing simplified spectra with enhanced signal-to-noise ratios [8]. Distortionless Enhancement by Polarization Transfer experiments determine the multiplicity of carbon signals, distinguishing between quaternary, tertiary, secondary, and primary carbon atoms [8].
NMR Technique | Key Information | Chemical Shift Range (ppm) | Structural Features |
---|---|---|---|
¹H NMR | Hydrogen environments | 7.0-8.0 (aromatic), 1.0-4.0 (aliphatic) | Diphenyl groups, ethanol chain |
¹³C NMR | Carbon framework | 120-140 (aromatic), 20-80 (aliphatic) | Phenoxy carbons, chloroalkyl chain |
²D NMR | Connectivity patterns | Cross-peak correlations | Through-bond/through-space interactions |
Two-dimensional Nuclear Magnetic Resonance techniques establish connectivity patterns through correlation spectroscopy experiments [7]. Correlation Spectroscopy identifies proton-proton coupling relationships, while Heteronuclear Single Quantum Coherence spectroscopy correlates directly bonded carbon-hydrogen pairs [7]. These experiments provide definitive structural assignments and confirm molecular connectivity patterns.
Solid-state Nuclear Magnetic Resonance spectroscopy characterizes ospemifene in the crystalline state, providing information about polymorphic forms and molecular packing arrangements [9] [10]. Magic angle spinning techniques eliminate anisotropic interactions, producing high-resolution spectra comparable to solution-state experiments [9]. Cross-polarization methods enhance sensitivity for carbon-13 nuclei through magnetization transfer from abundant proton spins [9].
X-Ray Powder Diffraction serves as the definitive technique for polymorph identification and discrimination in ospemifene characterization [11] [12] [13]. This method exploits the unique diffraction patterns produced by different crystalline forms, enabling precise identification of polymorphic variants and their quantitative determination in mixtures.
The technique utilizes copper K-alpha radiation (wavelength 1.5418 Angstroms) to probe the crystalline structure of ospemifene samples [11] [12]. Diffraction occurs when X-rays interact with the periodic arrangement of atoms in the crystal lattice, producing characteristic peak patterns at specific angles according to Bragg's law [12]. Each polymorphic form generates a unique diffraction fingerprint based on its distinct crystal structure and molecular packing arrangement [11] [12].
Standard measurement conditions employ a diffraction angle range from 5 to 50 degrees two-theta, covering the region where most pharmaceutically relevant peaks appear [12] [14]. Position-sensitive detectors or charge-coupled device systems provide high-resolution data collection with improved signal-to-noise ratios [11]. Sample preparation involves grinding the material to a fine powder and mounting in flat sample holders to ensure random crystallite orientation [12].
XRPD Parameter | Standard Conditions | Ospemifene Application |
---|---|---|
X-ray Source | Cu Kα (λ = 1.5418 Å) | Pharmaceutical analysis standard |
Angular Range | 5-50° 2θ | Covers characteristic peaks |
Detector Type | Position-sensitive/CCD | High-resolution patterns |
Sample Form | Ground powder | Microcrystalline analysis |
Analysis Time | 10-60 minutes | Routine screening |
Detection Limit | 0.1-1% crystalline | Polymorph quantification |
The technique identifies both crystalline and amorphous components through their characteristic scattering patterns [11] [15]. Crystalline materials produce sharp diffraction peaks, while amorphous regions generate broad halos in the diffraction pattern [15]. This capability proves essential for pharmaceutical development where polymorphic purity directly impacts dissolution behavior and bioavailability [11].
High-throughput screening applications employ automated sample changers and rapid data collection protocols [11]. These systems enable systematic investigation of crystallization conditions to identify potential polymorphic forms during drug development [11]. Integration with thermal analysis and spectroscopic techniques provides comprehensive solid-state characterization capabilities [11] [12].
Health Hazard;Environmental Hazard